5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride
CAS No.: 102073-77-8
Cat. No.: VC20747360
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102073-77-8 |
---|---|
Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
IUPAC Name | 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |
Standard InChI | InChI=1S/C11H15NO3/c1-14-9-3-4-10(15-2)11-7(9)5-12-6-8(11)13/h3-4,8,12-13H,5-6H2,1-2H3 |
Standard InChI Key | WHRGDXAUJLJDPU-UHFFFAOYSA-N |
SMILES | COC1=C2CNCC(C2=C(C=C1)OC)O.Cl |
Canonical SMILES | COC1=C2CNCC(C2=C(C=C1)OC)O |
Chemical Identity and Physical Properties
The compound 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride belongs to the tetrahydroisoquinoline class of organic compounds. Tetrahydroisoquinolines represent an important class of heterocyclic compounds with diverse biological activities, making them significant in pharmaceutical research and development.
Basic Chemical Data
The following table summarizes the key chemical identifiers and properties of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride:
Property | Value |
---|---|
CAS Number | 102073-77-8 |
Molecular Formula | C₁₁H₁₆ClNO₃ (with HCl) |
Molecular Weight | 233.71 g/mol |
Base Formula | C₁₁H₁₅NO₃ |
Base Molecular Weight | 209.24 g/mol |
SMILES | COC1=C2CNCC(C2=C(C=C1)OC)O.Cl |
InChI | InChI=1S/C11H15NO3/c1-14-9-3-4-10(15-2)11-7(9)5-12-6-8(11)13/h3-4,8,12-13H,5-6H2,1-2H3 |
Appearance | Powder |
Storage Conditions | Room Temperature |
The molecular structure features a tetrahydroisoquinoline backbone with two methoxy substituents at positions 5 and 8, and a hydroxyl group at position 4. The hydrochloride salt formation occurs at the nitrogen atom of the tetrahydroisoquinoline ring system.
Physical and Chemical Properties
The hydrochloride salt form of this compound significantly improves its solubility in aqueous solvents, making it more suitable for biological assays and pharmaceutical applications. This enhanced solubility is a critical factor for research compounds, as it facilitates their use in various experimental setups.
The compound is typically available with a purity of approximately 95%, which is suitable for most research applications. The physical state at room temperature is a powder, which is a common form for storage and handling of pharmaceutical research compounds.
Structural Characteristics
Core Structure Analysis
The tetrahydroisoquinoline scaffold is a partially saturated isoquinoline, where the nitrogen-containing ring is fully reduced. This structural feature is significant because tetrahydroisoquinolines often exhibit different biological activities compared to their fully aromatic counterparts.
Functional Group Analysis
The compound contains several key functional groups that contribute to its chemical behavior and potential biological activities:
-
Two methoxy groups (-OCH₃) at positions 5 and 8, which can influence lipophilicity and hydrogen bonding capabilities
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A secondary amine in the tetrahydroisoquinoline ring, which is protonated in the hydrochloride salt form
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A hydroxyl group (-OH) at position 4, which can participate in hydrogen bonding and potentially affect the compound's interaction with biological targets
These functional groups collectively determine the three-dimensional structure of the molecule, its physical properties, and its potential interactions with biological systems.
Research Applications
Chemical Research
As a tetrahydroisoquinoline derivative, this compound may serve as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules with potential pharmaceutical applications. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a building block for various bioactive compounds.
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